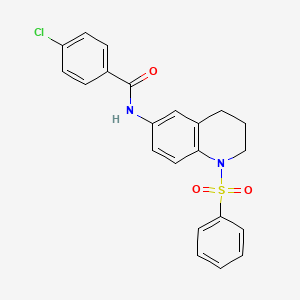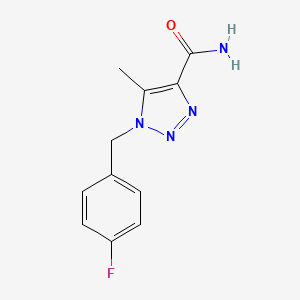![molecular formula C15H25N3O3 B2523414 N-tert-butyl-2-{8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetamide CAS No. 849056-18-4](/img/structure/B2523414.png)
N-tert-butyl-2-{8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound N-tert-butyl-2-{8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetamide is a chemical entity that appears to be related to a class of compounds that feature a spirocyclic framework, which is a bicyclic system where one of the rings is a heterocycle containing nitrogen. The tert-butyl group attached to the nitrogen atom suggests that it is a protected amine, a common strategy in synthetic chemistry to prevent unwanted reactions at this site.
Synthesis Analysis
The synthesis of related compounds has been explored in the literature. For instance, the synthesis of glycosylamine analogs with protected amine groups has been achieved through condensation reactions with activated tripeptide esters . Similarly, the synthesis of spirocyclic compounds, such as 2-azaspiro[4.5]decadienes, has been reported using atom transfer radical dearomatizing spirocyclization, which is a copper(I)-mediated reaction . This method could potentially be adapted for the synthesis of N-tert-butyl-2-{8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetamide by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of compounds closely related to N-tert-butyl-2-{8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetamide has been characterized by their hydrogen-bonding patterns. For example, substituted N-benzyl-N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)acetamides form chains and sheets through a combination of C-H...O and C-H...π(arene) hydrogen bonds . These interactions are crucial for the stability and crystalline structure of these compounds. The analysis of the molecular structure of the compound would likely reveal similar intermolecular interactions, contributing to its solid-state properties.
Chemical Reactions Analysis
The chemical reactivity of related spirocyclic compounds involves transformations such as the replacement of labile allylic chlorine atoms with hydroxyl groups or other nucleophiles . The presence of the tert-butyl group in N-tert-butyl-2-{8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetamide suggests that it could undergo deprotection under certain conditions, revealing a free amine that could participate in further chemical reactions.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of N-tert-butyl-2-{8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetamide are not detailed in the provided papers, the properties of structurally similar compounds can offer some insights. The solubility, melting points, and stability of these compounds are influenced by their molecular structure, particularly the hydrogen-bonding patterns and the presence of protected functional groups . The tert-butyl group is known to impart steric bulk, which can affect the compound's reactivity and physical properties.
Wissenschaftliche Forschungsanwendungen
Spirolactams as Conformationally Restricted Pseudopeptides
Spirolactams have been synthesized to serve as constrained surrogates for Pro-Leu and Gly-Leu dipeptides, showcasing their potential in peptide synthesis. Conformational analyses reveal these compounds as mimetics of gamma-turns or distorted type II beta-turns, highlighting their relevance in the study of peptide structures and functions (Fernandez et al., 2002).
Synthesis and Theoretical Studies of Biologically Active Compounds
An intermolecular Ugi reaction involving gabapentin produced novel classes of N-cyclohexyl-3-oxo-2-azaspiro[4.5]decan-2-yl propanamides and N-(tert-butyl)-2-azaspiro[4.5]decan-2-yl acetamide derivatives. Theoretical studies on these compounds offer insights into how electron-donating and -withdrawing groups influence the strength of intramolecular hydrogen bonds, suggesting implications for their biological activities (Amirani Poor et al., 2018).
Supramolecular Arrangements Based on Cyclohexane-Spirohydantoin Derivatives
The synthesis of various 2,4-dioxo-1,3-diazaspiro[4.5]decane derivatives, including 8-tert-butyl variants, has been described. These compounds' crystal structures have been analyzed to understand the influence of substituents on supramolecular arrangements, offering insights into the design of new materials with tailored properties (Graus et al., 2010).
New Reagent for Introducing Boc Protecting Group to Amines
A novel reagent, tert-butyl (2,4-dioxo-3-azaspiro[5,5]undecan-3-yl) carbonate (Boc-OASUD), has been developed for preparing N-Boc-amino acids. This reagent offers advantages in terms of stability and yield over traditional methods, contributing to the synthesis of protected amino acids for peptide and protein research (Maheswara Rao et al., 2017).
Discovery of Potent and Selective Glucagon Receptor Antagonist
Research has led to the discovery of a potent human glucagon receptor antagonist, showcasing the therapeutic potential of spiroimidazolone-based compounds in managing glucose levels in diet-induced obesity models. This demonstrates the relevance of diazaspiro[4.5]decane derivatives in developing new treatments for metabolic disorders (Demong et al., 2014).
Eigenschaften
IUPAC Name |
N-tert-butyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O3/c1-10-5-7-15(8-6-10)12(20)18(13(21)17-15)9-11(19)16-14(2,3)4/h10H,5-9H2,1-4H3,(H,16,19)(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLXRHRXCLXMDPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CC1)C(=O)N(C(=O)N2)CC(=O)NC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(2,4-dimethoxyphenyl)methanone](/img/structure/B2523331.png)
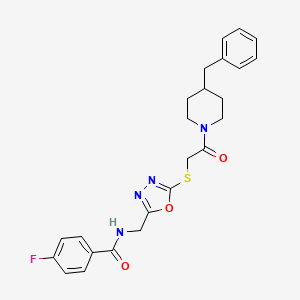
![3,4-difluoro-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzamide](/img/structure/B2523333.png)
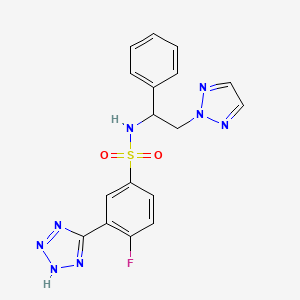
![1-(4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)butan-1-one](/img/structure/B2523337.png)
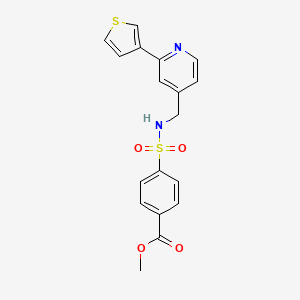

![2-[4-[methyl-(4-methylphenyl)sulfonylamino]phenoxy]-N-[4-nitro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2523341.png)
![4-cyano-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2523342.png)
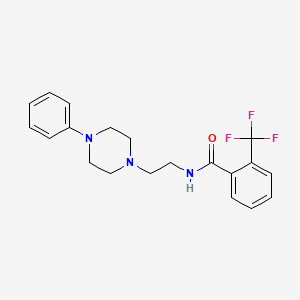
![(E)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide](/img/structure/B2523345.png)

